molecular formula C24H24N2O2 B5230770 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5230770
M. Wt: 372.5 g/mol
InChI Key: OIINKGVXVWZFSS-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic small molecule based on the versatile 9-ethylcarbazole scaffold, a structure of significant interest in medicinal chemistry for its diverse pharmacological potential. This compound is offered as a high-purity chemical for research purposes and is strictly for Research Use Only ; it is not intended for diagnostic or therapeutic applications in humans. The core carbazole structure is known for its privileged status in drug discovery. Recent scientific investigations highlight that novel carbazole derivatives, particularly those substituted at the N-9 and C-3 positions, exhibit strong binding affinities to key viral proteins of SARS-CoV-2, including the Main Protease (M pro ), RNA-dependent RNA Polymerase (RdRp), and the Spike glycoprotein . Molecular docking studies of similar compounds have demonstrated promising binding scores, suggesting a potential mechanism of action through the obstruction of these proteins' functions, which are pivotal for viral replication and host cell entry . Beyond virology, the carbazole scaffold is extensively researched in oncology. Derivatives have been shown to reactivate the p53 tumor suppressor pathway and inhibit topoisomerase II, thereby triggering apoptosis and senescence in various cancer cell lines, including melanoma, hepatic carcinoma, and breast cancer . The structural features of this compound make it a valuable candidate for researchers exploring its specific mechanism of action, binding affinity, and inhibitory potency in in silico , in vitro , and preclinical studies.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-17-9-12-19(13-10-17)28-16-24(27)25-18-11-14-23-21(15-18)20-7-5-6-8-22(20)26(23)4-2/h5-15H,3-4,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINKGVXVWZFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide, a carbazole derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C26H27N3O3
  • Molecular Weight : 415.50 g/mol
  • CAS Number : 379704-63-9

Synthesis

The synthesis of this compound typically involves the reaction of 9-ethylcarbazole with appropriate acylating agents and phenolic derivatives. The resulting compound can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds are reported as follows:

CompoundTarget OrganismMIC (mg/mL)
1E. coli1.25
2C. albicans0.625

These findings suggest that the compound has potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, particularly their ability to induce apoptosis in cancer cells. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to selectively inhibit melanoma cell growth through the activation of apoptotic pathways involving p53 signaling .

The following table summarizes the anticancer properties observed in related carbazole derivatives:

CompoundCancer TypeMechanism of ActionReference
ECCAMelanomaInduces apoptosis via p53 activation
N-(9-Ethylcarbazolyl)Various cancersCytotoxicity and anti-proliferative

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several N-substituted carbazole derivatives, including N-(9-ethylcarbazolyl)-2-(phenoxy)acetamide. Results indicated notable efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa, with specific derivatives showing exceptional anti-biofilm activity .
  • Cytotoxicity Assessment : In another study, various derivatives were tested for cytotoxic effects on cancer cell lines. The results demonstrated that at concentrations below 100 μg/mL, the compounds did not induce significant cytotoxicity in normal mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Scientific Research Applications

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide

The synthesis of this compound typically involves the reaction of 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide with substituted phenols. The resulting derivatives have been characterized using various spectroscopic methods, including IR, 1H^{1}H-NMR, and 13C^{13}C-NMR spectroscopy, confirming their structural integrity and purity .

Antimicrobial Activity

This compound has shown notable antimicrobial properties. In vitro studies indicate that this compound exhibits significant activity against a range of bacterial strains, including:

Bacterial Strain Activity
Micrococcus luteusEffective
Bacillus subtilisEffective
Pseudomonas aeruginosaEffective
Staphylococcus aureusModerate
Escherichia coliSignificant
Listeria monocytogenesModerate
Candida albicansSignificant

Among the derivatives synthesized, N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide (2c) demonstrated the most potent antimicrobial activity against certain strains .

Cytotoxicity

The cytotoxic effects of this compound were assessed using the MTT assay against NIH/3T3 cells. The results indicated that while some derivatives exhibited low cytotoxicity, others showed promising anti-proliferative effects against cancer cell lines. For instance, derivative 2n displayed minimal cytotoxicity while maintaining antimicrobial efficacy .

Anticancer Properties

The carbazole framework is well-known for its anticancer potential. Compounds related to this compound have been evaluated for their ability to inhibit tumor growth. Specific studies highlighted that similar carbazole derivatives can induce apoptosis in melanoma cells through mechanisms involving p53 activation and caspase pathway modulation .

Anti-SARS-CoV-2 Activity

Recent investigations into the anti-SARS-CoV-2 potential of carbazole derivatives suggest that compounds like N-(9-ethyl-9H-carbazol-3-yloxy)acetamides may serve as effective inhibitors of viral entry by blocking spike glycoprotein interactions . This opens avenues for their use in antiviral therapies.

Case Studies

Several case studies have documented the synthesis and biological evaluation of various derivatives of this compound:

  • Antimicrobial Evaluation : A study synthesized multiple phenoxy-acetamide derivatives and assessed their antimicrobial activity against various pathogens, establishing a correlation between structural modifications and biological efficacy .
  • Cytotoxicity Assessment : Research focusing on cytotoxicity revealed that certain derivatives maintained low toxicity levels while effectively inhibiting cancer cell proliferation, suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Optimization: The 4-ethylphenoxy group in Compound 2c balances antimicrobial activity and cytotoxicity. However, bulkier groups (e.g., quinolinyloxy) or sulfur-containing moieties (e.g., triazolylsulfanyl) can improve efficacy and safety .

Mechanistic Insights : Carbazole derivatives likely inhibit fungal ATPases or disrupt microbial membranes, though Compound 2c ’s exact mechanism remains understudied compared to sulfanyl analogues .

Therapeutic Potential: Compound 2c’s moderate cytotoxicity limits its use to topical applications, while less toxic derivatives (e.g., Compound 2n) could be explored for systemic use .

Q & A

Q. What are the standard synthetic routes for N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide?

The compound is synthesized via nucleophilic substitution by reacting 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with substituted phenols (e.g., 4-ethylphenol) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often under reflux with a base such as potassium carbonate. The reaction typically proceeds for 8–12 hours, followed by purification via column chromatography or recrystallization . This method is adaptable for generating analogs by varying phenol substituents .

Q. What spectroscopic techniques are used for structural characterization?

Structural confirmation involves:

  • IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR (¹H and ¹³C) : To assign proton environments (e.g., carbazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
  • Mass spectrometry (FAB+-MS) : For molecular ion verification (e.g., [M+H]+ peak at m/z 399.2).
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualizing 3D structure, ensuring precise bond angles and torsional analysis .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Activity is assessed using broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (Candida albicans) strains. Minimum inhibitory concentrations (MICs) are determined by observing growth inhibition after 24–48 hours at 37°C. Positive controls (e.g., ciprofloxacin for bacteria) validate assay sensitivity .

Advanced Research Questions

Q. How to design derivatives for improved antimicrobial activity?

  • Structural modifications : Replace the phenoxy group with heterocycles (e.g., quinoline in compound 2n ) or introduce electron-withdrawing groups (e.g., halogens) to enhance target binding.
  • SAR analysis : Correlate substituent effects with bioactivity. For example, 4-ethylphenoxy (2c ) and quinolinyloxy (2n ) groups show superior activity due to hydrophobic interactions and π-stacking with microbial enzymes .
  • High-throughput screening : Use libraries of analogs to identify lead compounds with lower MICs.

Q. How to resolve contradictions in bioactivity data across studies?

Q. What is the proposed mechanism of action against microbial targets?

Carbazole derivatives inhibit fungal plasma membrane H+-ATPase (Pma1p), disrupting proton gradients and causing cell death. For bacteria, they may interfere with efflux pumps or membrane integrity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to Pma1p or bacterial topoisomerases .

Q. How to assess cytotoxicity while evaluating antimicrobial potential?

  • MTT assay : Expose mammalian cells (e.g., NIH/3T3 fibroblasts) to the compound (0–100 μM) for 24–48 hours. Measure viability via formazan absorbance at 570 nm.
  • Selectivity index (SI) : Calculate SI = IC50 (cytotoxicity)/MIC (antimicrobial). A value >10 indicates therapeutic potential. Compound 2n (SI >15) exemplifies low cytotoxicity .

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